N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a benzodioxole and a chromenone moiety.
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and chromenone intermediates, followed by their coupling. The reaction conditions often require the use of catalysts such as palladium in a C-N cross-coupling reaction . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The chromenone moiety can be reduced to form different derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, the compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and chromenone derivatives, such as:
1-benzo[1,3]dioxol-5-yl-indoles: Known for their anticancer activity.
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Another benzodioxole derivative with biological activity. N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE stands out due to its unique combination of benzodioxole and chromenone moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C22H21NO7 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H21NO7/c1-12-14-7-18(26-2)19(27-3)9-17(14)30-22(25)15(12)8-21(24)23-10-13-4-5-16-20(6-13)29-11-28-16/h4-7,9H,8,10-11H2,1-3H3,(H,23,24) |
InChI Key |
XLPLYFLHFFFBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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